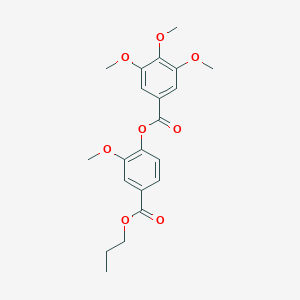![molecular formula C22H19ClN2O3 B309438 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-phenylbenzamide](/img/structure/B309438.png)
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-phenylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a drug candidate. This compound is also known as EBC-46 and is derived from the seeds of the Blushwood tree, which is found in the rainforests of Australia. In recent years, researchers have been investigating the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of EBC-46.
作用機序
The mechanism of action of EBC-46 involves the disruption of the microtubule network in cancer cells. Microtubules are essential for cell division, and EBC-46 interferes with this process by binding to tubulin, a protein involved in microtubule formation. This leads to the destabilization of the microtubule network, causing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, EBC-46 has been found to have anti-inflammatory and analgesic effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. EBC-46 also has analgesic effects, which may be due to its ability to activate the TRPV1 receptor, a protein involved in pain sensation.
実験室実験の利点と制限
One of the advantages of using EBC-46 in lab experiments is its specificity for cancer cells. The compound has been found to have minimal toxicity to normal cells, making it a potential treatment with fewer side effects than traditional chemotherapy. However, one limitation of using EBC-46 is its low solubility, which may affect its efficacy in vivo.
将来の方向性
There are several future directions for research on EBC-46. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of EBC-46 as a potential treatment for other types of cancer, such as lung cancer and pancreatic cancer. Additionally, researchers are exploring the use of EBC-46 in combination with other drugs to enhance its anti-cancer effects. Finally, there is a need for further studies on the safety and efficacy of EBC-46 in clinical trials to determine its potential as a cancer treatment.
合成法
The synthesis method of EBC-46 involves the extraction of the compound from the seeds of the Blushwood tree. The seeds are crushed and mixed with a solvent, such as ethanol or methanol, to extract the active compound. The extract is then purified through a series of processes, including filtration and chromatography, to obtain the pure form of EBC-46.
科学的研究の応用
EBC-46 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including melanoma, breast cancer, and prostate cancer. The compound has been found to induce tumor cell death by disrupting the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis. In addition, EBC-46 has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation.
特性
分子式 |
C22H19ClN2O3 |
|---|---|
分子量 |
394.8 g/mol |
IUPAC名 |
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C22H19ClN2O3/c1-2-28-20-11-7-6-10-17(20)22(27)25-19-14-15(12-13-18(19)23)21(26)24-16-8-4-3-5-9-16/h3-14H,2H2,1H3,(H,24,26)(H,25,27) |
InChIキー |
YVMNURSBGPQNKF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl |
正規SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide](/img/structure/B309355.png)
![Methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B309356.png)
![N-(2-chlorophenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309357.png)
![Propyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309358.png)
![4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309359.png)
![N-(4-methoxyphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309360.png)
![4-chloro-N-isopentyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309363.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309365.png)


![N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309372.png)
![Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309375.png)
![N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309376.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309378.png)